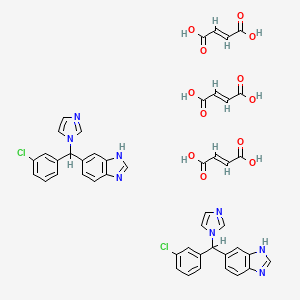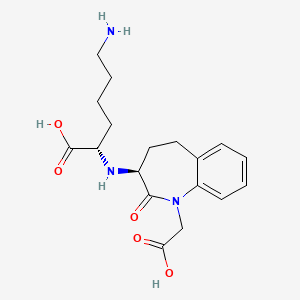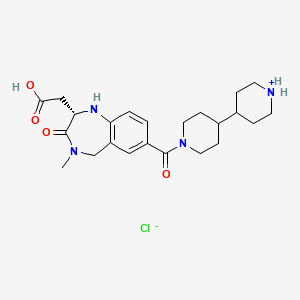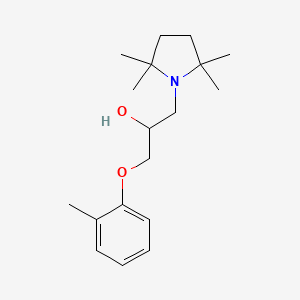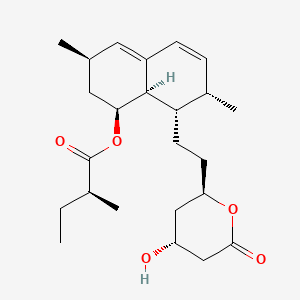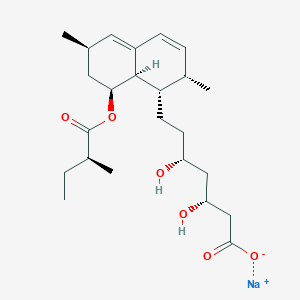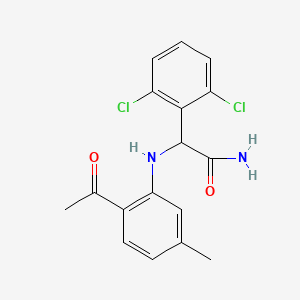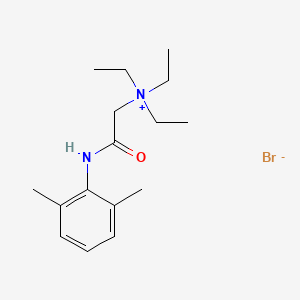
リドカイン N-エチルブロミド
概要
説明
QX 314 ブロミド: は、主にナトリウムチャネルブロッカーとしての役割で知られる、リドカインの膜不透過性四級誘導体です。 この化合物は永久的に帯電しており、神経生理学や疼痛管理の分野における科学研究で広く使用されています .
科学的研究の応用
Chemistry: QX 314 bromide is used as a tool to study ion channel function and to investigate the properties of sodium channels in various systems .
Biology: In biological research, QX 314 bromide is used to block sodium channels in neurons, allowing researchers to study the role of these channels in neuronal signaling and pain pathways .
Medicine: This property makes it a candidate for developing new local anesthetics .
Industry: While its primary use is in research, QX 314 bromide’s unique properties make it a valuable compound for developing new pharmaceuticals and studying drug interactions .
作用機序
QX 314 ブロミドは、電位依存性ナトリウムチャネルをブロックすることにより効果を発揮します。これは、カプサイシンによって活性化される一過性受容体電位バニロイドサブタイプ 1 (TRPV1) チャネルを通じて細胞に入ることによって実現されます。 細胞内に入ると、QX 314 ブロミドはナトリウムチャネルの細胞内側に結合し、ナトリウムイオンが細胞内に入るのを防ぎ、それにより活動電位の発生を阻害します .
類似の化合物との比較
類似の化合物:
リドカイン: QX 314 ブロミドの母体化合物で、局所麻酔薬として使用されます。
QX 222: リドカインの別の四級誘導体で、同様の特性を持っています。
テトロドトキシン: 研究で使用される強力なナトリウムチャネルブロッカー
独自性: QX 314 ブロミドは、膜不透過性であるため、他の細胞に影響を与えることなく、特定のニューロンのナトリウムチャネルを選択的にブロックできることが特徴です。 この特性により、神経生理学および疼痛研究における標的を絞った研究に特に役立ちます .
生化学分析
Biochemical Properties
Lidocaine N-ethyl bromide interacts with voltage-gated sodium channels, blocking both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This interaction inhibits the propagation of action potentials, leading to its anesthetic effects .
Cellular Effects
In vitro studies have shown that Lidocaine N-ethyl bromide can have a demethylating effect on breast cancer cells This suggests that it may have a role in influencing gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of Lidocaine N-ethyl bromide involves its binding to sodium channels, blocking the propagation of action potentials . This results in a decrease in the rate of contractions of the heart when injected near nerves, the nerves cannot conduct signals to or from the brain .
Temporal Effects in Laboratory Settings
It has been used as a standard in studying the demethylation effect of lidocaine N-ethyl bromide on breast cancer cells in vitro .
Dosage Effects in Animal Models
In animal models, Lidocaine N-ethyl bromide has been shown to produce long-lasting local anesthesia . The onset of Lidocaine N-ethyl bromide-mediated blockade was consistently slower compared with lidocaine, but the duration of the blockade was significantly longer .
Metabolic Pathways
Lidocaine, the parent compound of Lidocaine N-ethyl bromide, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme alters lidocaine through a sequential process of oxidative N-dealkylation, yielding mono-ethyl-glycine xylidide (MEGX) and subsequently, glycine xylidine (GX) .
Transport and Distribution
It is known that it is not membrane permeable .
Subcellular Localization
Given its role in blocking sodium channels, it is likely to be localized at the cell membrane where these channels are present .
準備方法
合成経路と反応条件: QX 314 ブロミドは、リドカインの四級化によって合成されます。このプロセスでは、リドカインをメチルブロミドなどのアルキル化剤と制御された条件下で反応させます。 反応は通常、ジメチルスルホキシド (DMSO) やアセトニトリルなどの有機溶媒中で行われ、生成物は再結晶によって精製されます .
工業的製造方法: QX 314 ブロミドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高純度と一貫性を確保するために厳格な品質管理措置が実施されます。 この化合物は、多くの場合、バルクで生産され、安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類: QX 314 ブロミドは、主に四級アンモニウム構造のために置換反応を起こします。 また、特に生物系においてイオン交換反応にも参加できます .
一般的な試薬と条件:
置換反応: これらの反応は、通常、水酸化物イオンまたはブロミドイオンを置換できる他のアニオンなどの求核剤を伴います。
主要な生成物: これらの反応の主要な生成物は、使用される特定の試薬によって異なります。 たとえば、水酸化物イオンとの置換反応では、生成物は QX 314 水酸化物になります .
科学研究への応用
化学: QX 314 ブロミドは、イオンチャネルの機能を研究し、さまざまな系におけるナトリウムチャネルの特性を調べるためのツールとして使用されます .
生物学: 生物学的研究において、QX 314 ブロミドはニューロンのナトリウムチャネルをブロックするために使用され、研究者はこれらのチャネルがニューロンのシグナル伝達と疼痛経路で果たす役割を研究することができます .
医学: この特性は、新しい局所麻酔薬の開発のための候補となります .
産業: 主な用途は研究ですが、QX 314 ブロミドの独自の特性は、新しい医薬品の開発や薬物相互作用の研究に役立つ化合物です .
類似化合物との比較
Lidocaine: The parent compound of QX 314 bromide, used as a local anesthetic.
QX 222: Another quaternary derivative of lidocaine with similar properties.
Tetrodotoxin: A potent sodium channel blocker used in research
Uniqueness: QX 314 bromide is unique due to its membrane-impermeable nature, which allows it to selectively block sodium channels in specific neurons without affecting other cells. This property makes it particularly useful for targeted studies in neurophysiology and pain research .
特性
CAS番号 |
21306-56-9 |
|---|---|
分子式 |
C16H27N2O+ |
分子量 |
263.40 g/mol |
IUPAC名 |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |
InChIキー |
PYEBKOFMWAMBFV-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |
正規SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
QX 314 QX-314 QX-314 bromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Lidocaine N-ethyl bromide (QX-314)?
A1: Lidocaine N-ethyl bromide (QX-314) is a permanently charged derivative of lidocaine that acts as a potent voltage-gated sodium channel blocker. Unlike lidocaine, QX-314 cannot readily cross cell membranes due to its charge. [, , ]
Q2: How does the structure of QX-314 differ from lidocaine, and how does this impact its activity?
A2: QX-314 is structurally similar to lidocaine but contains an ethyl bromide group attached to the tertiary amine nitrogen. This modification renders QX-314 permanently charged, preventing it from passively diffusing across cell membranes. Consequently, QX-314 primarily exerts its blocking action on sodium channels when present intracellularly. [, , ]
Q3: How can QX-314 be selectively delivered into nociceptors to induce analgesia?
A3: Research suggests that co-administering QX-314 with Transient Receptor Potential Vanilloid 1 (TRPV1) agonists allows for targeted delivery into nociceptors. TRPV1 channels, primarily expressed by nociceptors, become permeable to large cations like QX-314 upon activation. This strategy enables localized, long-lasting analgesia by selectively blocking sodium channels within nociceptors, thereby inhibiting pain signal transmission. [, ]
Q4: Can lidocaine be used as a TRPV1 agonist for targeted QX-314 delivery?
A4: Interestingly, studies have shown that lidocaine itself can activate TRPV1 channels at clinically relevant doses. This finding suggests the potential for using lidocaine as both the TRPV1 agonist and a component of the analgesic effect, alongside QX-314, for targeted and prolonged pain relief. []
Q5: Does QX-314 affect calcium currents in neurons?
A5: Research indicates that intracellular QX-314 can inhibit both high-threshold and low-threshold calcium currents in hippocampal CA1 pyramidal neurons. This inhibition appears to be partially dependent on the intracellular bromide concentration, as evidenced by experiments using different QX-314 salts. []
Q6: What is the impact of QX-314 on synaptic transmission in the visual cortex?
A6: Studies using QX-314 in visual cortex slices revealed that blocking action potential output from neurons does not hinder the induction of transient synaptic potentiation. This finding suggests that QX-314 does not disrupt the fundamental mechanisms underlying synaptic plasticity in this brain region. [, ]
Q7: How does QX-314 impact synaptic responses mediated by GABAB receptors in the hippocampus?
A7: Experiments in the hippocampus demonstrate that intracellular QX-314 selectively blocks postsynaptic, but not presynaptic, GABAB receptor-mediated responses. This selectivity highlights the distinct downstream signaling pathways coupled to GABAB receptors at different neuronal locations. []
Q8: Can QX-314 be used to study the role of sodium channels in starburst amacrine cells?
A8: Researchers have employed QX-314 to investigate the role of sodium channels in starburst amacrine cells. Despite blocking sodium channels, QX-314 did not affect the spontaneous or light-evoked activity of these cells, suggesting that sodium channels may not be essential for their basic physiological functions. []
Q9: Does QX-314 impact the activity of olfactory granule cells?
A9: Intracellular QX-314 has been used to dissect the role of sodium channels in dendritic spikes of olfactory granule cells. By blocking these spikes, QX-314 helped researchers understand how these events contribute to calcium signaling and synaptic integration in these neurons. []
Q10: Can QX-314 be used to study the effects of anoxia on synaptic transmission?
A10: Researchers have utilized QX-314 to investigate the impact of anoxia on inhibitory synaptic transmission in hippocampal slices. By blocking specific currents, QX-314 helped to elucidate how anoxia alters neuronal excitability and synaptic function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



